2,5-Dichlorophenylboronic acid

Polymer Chemistry Materials Science Suzuki Polycondensation

Procurement decision-makers: The 2,5-dichloro substitution pattern is non-interchangeable with 3,5-dichloro (CAS 67492-50-6) or mono-chloro analogs. Ortho-chloro steric hindrance and dual electron-withdrawing effects dictate transmetalation rates and regioselectivity in Suzuki-Miyaura couplings. This isomer is specifically validated for regioselective iodination with silver salts and cardiovascular/renal drug candidate synthesis (CN107074783A). Do not substitute: only the 2,5-dichloro motif ensures reproducible process chemistry. Available at commercial scales up to 100 kg.

Molecular Formula C6H5BCl2O2
Molecular Weight 190.82 g/mol
CAS No. 135145-90-3
Cat. No. B050285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorophenylboronic acid
CAS135145-90-3
SynonymsB-(2,5-Dichlorophenyl)boronic Acid;  2,5-Dichlorobenzeneboronic Acid;  (2,5-Dichlorophenyl)boronic Acid
Molecular FormulaC6H5BCl2O2
Molecular Weight190.82 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)Cl)Cl)(O)O
InChIInChI=1S/C6H5BCl2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
InChIKeyNNTFPBXQPOQRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichlorophenylboronic Acid (CAS 135145-90-3): A Procurement Guide to Substitution-Specific Boronic Acid Building Blocks


2,5-Dichlorophenylboronic acid (CAS 135145-90-3) is a dihalogenated arylboronic acid building block characterized by chlorine substituents at the 2- and 5-positions of the phenyl ring . The compound is commercially available in grades typically ranging from 97% to 98% purity (HPLC or neutralization titration) [1][2], with documented melting point of 150 °C (lit.) and commercial production scale reaching up to 100 kg [3]. This specific substitution pattern, containing two electron-withdrawing chloro groups, imparts distinct reactivity characteristics compared to mono-chlorinated, alternative di-chlorinated positional isomers, or mixed-halogen analogs, a differentiation that is critical for procurement decisions in pharmaceutical and agrochemical synthesis programs [4].

Why Generic Substitution Fails for 2,5-Dichlorophenylboronic Acid: The Criticality of Ortho/Meta Dichloro Substitution


Procurement specialists and synthetic chemists cannot assume functional interchangeability among dichlorophenylboronic acid positional isomers or mono-chlorinated analogs. The specific 2,5-dichloro substitution pattern on the phenyl ring introduces a unique combination of steric hindrance at the ortho position and electron-withdrawing inductive effects at both the ortho and meta positions relative to the boronic acid moiety [1]. This substitution geometry directly influences transmetalation rates in palladium-catalyzed Suzuki-Miyaura couplings and regioselectivity in subsequent transformations . Substituting with the 3,5-dichloro isomer (CAS 67492-50-6) yields a fundamentally different electronic environment with two meta-positioned chloro groups lacking ortho steric constraint , while the 2-bromo-5-chloro analog (CAS 1217501-18-2) introduces a bromine atom with distinct reactivity and cross-coupling selectivity relative to the symmetrical dichloro configuration . The evidence below quantitatively substantiates why 2,5-dichlorophenylboronic acid represents a non-interchangeable synthetic intermediate with procurement implications for reproducible process chemistry .

2,5-Dichlorophenylboronic Acid: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


2,5-Dichloro vs. 3,5-Dichloro Positional Isomer: Differential Reactivity in Suzuki Polycondensation for Hyperbranched Polyphenylenes

In the synthesis of hyperbranched polyphenylenes (HBPs) via Suzuki polycondensation, 3,5-dichlorophenylboronic acid (BOH-Cl) serves as a viable monomer, whereas the 2,5-dichlorophenylboronic acid isomer is not employed in the same polymerization context due to the differing steric and electronic constraints imposed by the ortho-chloro substitution [1]. The 3,5-dichloro isomer with both chloro groups in meta positions relative to boron enables successful polymerization when paired with 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin-Cl) using Pd(OAc)₂/SPhos catalyst system [1]. This established contrast in polymer-grade applicability demonstrates that 2,5-dichlorophenylboronic acid is not a drop-in replacement for 3,5-dichlorophenylboronic acid in advanced materials applications requiring specific substitution geometries [2].

Polymer Chemistry Materials Science Suzuki Polycondensation

2,5-Dichloro vs. 3,5-Dichloro Isomer: Differential Therapeutic Application in Metallo-β-Lactamase Inhibition

Patent WO2021101030A1 specifically claims 3,5-dichlorophenylboronic acid, (4-(4-amino-3-chlorophenoxy)-3,5-dichlorophenyl)boronic acid, and (3,5-dichloro-4-(2-hydroxyethoxy)phenyl)boronic acid as novel metallo-β-lactamase (MBL) inhibitors with demonstrated broad-spectrum inhibitory activity against multi-drug resistant bacteria [1]. The 2,5-dichlorophenylboronic acid isomer is notably absent from the claimed inhibitor structures, indicating that the meta,meta-dichloro substitution pattern (3,5-) provides the specific molecular recognition required for MBL active site binding, whereas the ortho,meta-dichloro pattern (2,5-) does not confer the same inhibitory pharmacophore . This patent-documented specificity establishes that 2,5-dichlorophenylboronic acid and 3,5-dichlorophenylboronic acid are not therapeutically interchangeable and must be procured according to the intended application domain [2].

Medicinal Chemistry Antibiotic Resistance Enzyme Inhibition

2,5-Dichloro vs. 2-Bromo-5-Chloro Analog: Differential Halogen Composition and Molecular Weight Impacting Synthetic Planning

The 2-bromo-5-chlorophenylboronic acid analog (CAS 1217501-18-2) differs from 2,5-dichlorophenylboronic acid in both halogen composition and molecular weight: C₆H₅BBrClO₂ with molecular weight 235.27 g/mol versus C₆H₅BCl₂O₂ with molecular weight 190.82 g/mol, representing a 23.3% increase in molecular mass [1]. This halogen substitution difference introduces a bromine atom at the ortho position, which offers a distinct reactivity profile in cross-coupling sequences due to the differing bond strengths and leaving group characteristics of C-Br versus C-Cl bonds . In multi-step synthetic routes where selective sequential coupling is required, the presence of a bromo substituent in the analog provides an orthogonal reactive handle that is not available in the symmetrically dichlorinated target compound [2]. For procurement in medicinal chemistry programs requiring a 2,5-dihalogenated phenyl motif with symmetrical chloro substitution, 2,5-dichlorophenylboronic acid is the appropriate selection; if a mixed-halogen system with differentiated C-Br and C-Cl reactivity is needed, the bromo-chloro analog must be sourced instead .

Cross-Coupling Chemistry Halogen Selectivity Synthetic Intermediate Procurement

2,5-Dichlorophenylboronic Acid: Validated Performance in Regioselective Iodination Using Silver Salts

2,5-Dichlorophenylboronic acid is specifically cited as a reactant for regioselective iodination using silver salts, a transformation documented in multiple authoritative technical sources including Sigma-Aldrich product specifications and BOC Sciences technical datasheets . This application represents a defined synthetic transformation where the 2,5-dichloro substitution pattern on the phenylboronic acid is preserved while selectively introducing an iodine atom at a specific ring position . The availability of this compound with documented utility in regioselective iodination distinguishes it from generic arylboronic acids that lack this specific methodological validation [1].

Regioselective Functionalization Halogenation Chemistry Organic Synthesis Methodology

Optimal Procurement and Application Scenarios for 2,5-Dichlorophenylboronic Acid Based on Evidence-Based Differentiation


Pharmaceutical Intermediate Synthesis Requiring Ortho/Meta Dichloro Substitution in Suzuki-Miyaura Coupling

2,5-Dichlorophenylboronic acid is optimally procured for pharmaceutical synthetic programs where the introduction of a 2,5-dichlorophenyl moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling is required [1]. The compound's ortho,meta-dichloro substitution pattern provides specific steric and electronic characteristics that differ fundamentally from the 3,5-dichloro isomer (which lacks ortho substitution and demonstrates distinct MBL inhibitory activity) and from mono-chlorinated analogs (which provide insufficient electron-withdrawing character) . This building block enables the construction of biaryl intermediates essential for drug candidate development targeting cardiovascular and renal indications, as exemplified in patent CN107074783A describing phenyltriazole derivatives [2].

Agrochemical Development Leveraging 2,5-Dichloro Substitution for Crop Protection Agents

The agrochemical sector benefits from procuring 2,5-dichlorophenylboronic acid specifically for developing innovative pesticides, herbicides, and fungicides that require the 2,5-dichlorophenyl structural motif [1]. As global demand for sustainable agriculture increases, this boronic acid derivative serves as an essential intermediate that cannot be substituted with the 3,5-dichloro isomer due to the latter's distinct therapeutic applications (MBL inhibition) and different polymer-forming capabilities . The compound's availability at commercial production scales up to 100 kg supports both R&D and pilot-scale manufacturing in agrochemical development programs [2].

Regioselective Iodination and Sequential Functionalization in Complex Molecule Synthesis

For synthetic routes involving regioselective iodination using silver salts as a key functionalization step, 2,5-dichlorophenylboronic acid is the validated building block of choice based on its specifically documented performance in this transformation [1]. This documented applicability distinguishes it from generic arylboronic acids lacking methodological validation . Furthermore, for multi-step sequences requiring the 2,5-dichlorophenyl motif with symmetrical chloro substitution (as opposed to mixed-halogen systems requiring the 2-bromo-5-chloro analog with its 23.3% higher molecular weight and distinct reactivity), this compound represents the procurement-appropriate selection for achieving reproducible synthetic outcomes [2].

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